molecular formula C14H8ClFN2O B5298805 3-(4-chlorophenyl)-5-(3-fluorophenyl)-1,2,4-oxadiazole

3-(4-chlorophenyl)-5-(3-fluorophenyl)-1,2,4-oxadiazole

Cat. No.: B5298805
M. Wt: 274.68 g/mol
InChI Key: QQOOMZIJTHGVDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)-5-(3-fluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of chlorophenyl and fluorophenyl groups attached to the oxadiazole ring imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-(4-chlorophenyl)-5-(3-fluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 4-chlorobenzohydrazide with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the oxadiazole ring. The reaction conditions, including temperature and solvent, can be optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

3-(4-chlorophenyl)-5-(3-fluorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms can be replaced by other nucleophiles such as amines or thiols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Scientific Research Applications

3-(4-chlorophenyl)-5-(3-fluorophenyl)-1,2,4-oxadiazole has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It can be used as a lead compound in drug discovery and development.

    Medicine: The compound’s potential therapeutic properties make it of interest in medicinal chemistry. It can be used as a scaffold for the design of new drugs targeting specific diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-(3-fluorophenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The presence of the oxadiazole ring and the substituent groups can influence the compound’s binding affinity and specificity for its targets. The exact molecular pathways involved in its action can vary depending on the specific biological context.

Comparison with Similar Compounds

3-(4-chlorophenyl)-5-(3-fluorophenyl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:

    3-(4-chlorophenyl)-5-phenyl-1,2,4-oxadiazole: This compound lacks the fluorine substituent, which can affect its chemical and biological properties.

    3-(4-fluorophenyl)-5-phenyl-1,2,4-oxadiazole: This compound lacks the chlorine substituent, which can also influence its properties.

    3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole: This compound has the fluorine substituent in a different position, which can lead to different reactivity and biological activity.

The unique combination of the chlorophenyl and fluorophenyl groups in this compound imparts distinct properties that can be advantageous in specific applications.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-(3-fluorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClFN2O/c15-11-6-4-9(5-7-11)13-17-14(19-18-13)10-2-1-3-12(16)8-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQOOMZIJTHGVDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.